molecular formula C20H22BrN3O2 B11674486 N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11674486
M. Wt: 416.3 g/mol
InChI Key: VQCMVZSAQCYVBS-PXLXIMEGSA-N
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Description

N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenyl group, a morpholinylmethyl group, and a benzohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide typically involves the condensation of 4-bromobenzaldehyde with 4-(morpholin-4-ylmethyl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide
  • N’-[(1E)-1-(3-bromophenyl)ethylidene]-4-{[(4-chlorophenyl)sulfanyl]methyl}benzohydrazide
  • N’-[(1E)-1-(4-bromophenyl)ethylidene]methoxycarbohydrazide

Uniqueness

N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its morpholinylmethyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.

This detailed article provides a comprehensive overview of N’-[(1E)-1-(4-bromophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22BrN3O2

Molecular Weight

416.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C20H22BrN3O2/c1-15(17-6-8-19(21)9-7-17)22-23-20(25)18-4-2-16(3-5-18)14-24-10-12-26-13-11-24/h2-9H,10-14H2,1H3,(H,23,25)/b22-15+

InChI Key

VQCMVZSAQCYVBS-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=C(C=C3)Br

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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